(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
The compound contains several functional groups including a furan ring, a thiazole ring, an imine group, and an ester group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen and a sulfur atom . The imine group features a carbon-nitrogen double bond, while the ester group is commonly found in fats and oils and is characterized by a carbonyl adjacent to an ether group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazole rings are likely to contribute to the compound’s aromaticity, while the imine and ester groups could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of any chiral centers. Generally, compounds with these functional groups are likely to be polar and may have higher boiling points due to the possibility of hydrogen bonding .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research has demonstrated the utility of furan and thiazole derivatives in organic synthesis, highlighting their reactivity and utility in constructing complex molecular architectures. Shipilovskikh and Rubtsov (2014) describe the decyclization of related ethyl carboxylate compounds under the action of aliphatic amines, showcasing the high reactivity of furan-2-one derivatives and their potential in synthesizing biologically active molecules (Shipilovskikh & Rubtsov, 2014). This research indicates the compound's relevance in synthetic organic chemistry, especially in the formation of new carbon-nitrogen bonds.
Anticancer and Antiangiogenic Activities
The design and synthesis of benzofuran derivatives, as explored by Romagnoli et al. (2015), demonstrate the anticancer and antiangiogenic activities of such compounds, targeting the colchicine site on tubulin (Romagnoli et al., 2015). Although the specific compound is not directly mentioned, the study highlights the therapeutic potential of structurally related molecules in oncology and suggests a possible area of application for further research.
Analytical and Spectral Studies
Patel (2020) discusses the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activity (Patel, 2020). This work underlines the importance of furan derivatives in developing new materials with potential applications in biology and chemistry.
Future Directions
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-24-17(22)12-6-7-13-15(11-12)26-18(20(13)8-10-23-2)19-16(21)14-5-4-9-25-14/h4-7,9,11H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOWRAOAPSZNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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